molecular formula C7H5FN2O B1326385 6-Fluoro-1H-indazol-3(2H)-one CAS No. 862274-39-3

6-Fluoro-1H-indazol-3(2H)-one

Cat. No. B1326385
M. Wt: 152.13 g/mol
InChI Key: KBPHAHZMJXVUPU-UHFFFAOYSA-N
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Description

The compound 6-Fluoro-1H-indazol-3(2H)-one is a fluorinated derivative of indazole, a heterocyclic aromatic organic compound. Indazoles are characterized by a fused benzene and pyrazole ring and have been the subject of extensive research due to their potential applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of indazole derivatives, including fluorinated ones, has been explored through various methods. A practical synthesis approach for indazoles is described, where o-fluorobenzaldehydes and their O-methyloximes react with hydrazine, effectively avoiding competitive reductions that are common in direct preparations from aldehydes . Additionally, a one-pot synthesis method for 2H-dibenzo[e,g]indazoles has been reported, which involves dehydration processes starting from isoflavones . This method could potentially be adapted for the synthesis of 6-Fluoro-1H-indazol-3(2H)-one by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure of fluorinated indazoles has been studied using techniques such as X-ray crystallography and multinuclear magnetic resonance spectroscopy. These studies reveal that the introduction of fluorine atoms can significantly affect the supramolecular structure of NH-indazoles, leading to the formation of hydrogen-bonded dimers or catemers with chiral space groups . The crystal structures of two 2H-dibenzo[e,g]indazoles have also been determined, showing important intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for the molecular packing .

Chemical Reactions Analysis

Fluorinated indazoles participate in various chemical reactions due to the presence of reactive sites on the molecule. For instance, the reaction of fluorinated chalcones with 6-fluorobenzothiazol-2-ylhydrazine in the presence of a catalytic amount of glacial acetic acid yields pyrazolines, which can be further oxidized to pyrazoles using iodobenzene diacetate . These reactions highlight the reactivity of fluorinated indazoles and their potential to form complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated indazoles are influenced by the presence of fluorine atoms, which are highly electronegative. This electronegativity can lead to increased stability and changes in reactivity compared to non-fluorinated counterparts. The supramolecular organization of perfluorinated 1H-indazoles, for example, depends on the length of the perfluoroalkyl chain, affecting their solid-state structures . The introduction of fluorine atoms can also impact the mesomorphic behavior of related compounds, as seen in the case of fluorinated stilbazoles .

Scientific Research Applications

  • Development of Fluorophores : A study by Cheng et al. (2016) discussed the creation of biheteroaryl fluorophores through palladium-catalyzed oxidative C-H/C-H cross-coupling of electron-deficient 2H-indazoles. These fluorophores, named Indazo-Fluors, show potential for in vivo mitochondria imaging due to their high photostability and low cytotoxicity, making them suitable for medical imaging applications (Cheng et al., 2016).

  • Crystal Structures of Indazoles : Research by Wang and Zhang (2020) focused on synthesizing and analyzing the crystal structures of two 2H-dibenzo[e, g]indazoles, including a 6-fluoro derivative. Their findings are significant for understanding the molecular packing and interactions in these compounds, which can be crucial in material science and drug design (Wang & Zhang, 2020).

  • Fluorinated Indazole Derivatives for Bioimaging : A 2014 study by Wasilewska et al. explored the impact of fluorination on the pharmacological properties of indazole derivatives. They found that certain fluorinated indazoles are selective ligands for α2-adrenoceptors, suggesting potential applications in the development of radiotracers for PET imaging of brain receptors (Wasilewska et al., 2014).

  • Tautomerism in Indazoles : Sigalov et al. (2019) conducted a study on 2H-indazole tautomers stabilized by intra- and intermolecular hydrogen bonds. Their research contributes to the understanding of tautomerism in indazoles, which is important for designing drugs and understanding their interaction mechanisms (Sigalov et al., 2019).

  • Perfluorinated Indazoles : A paper by Muñoz et al. (2014) discussed the synthesis and characterization of perfluorinated 1H-indazoles and hydrotris(indazolyl)borate thallium complexes. These compounds exhibit unique supramolecular structures, highlighting their potential in ligand chemistry and material science (Muñoz et al., 2014).

Safety And Hazards

The safety information available indicates that 6-Fluoro-1H-indazol-3(2H)-one is associated with a GHS07 pictogram and carries a signal word of "Warning" . For more detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

6-fluoro-1,2-dihydroindazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O/c8-4-1-2-5-6(3-4)9-10-7(5)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPHAHZMJXVUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646275
Record name 6-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-1H-indazol-3(2H)-one

CAS RN

862274-39-3
Record name 6-Fluoro-1,2-dihydro-3H-indazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-fluoro-1H-indazol-3-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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